molecular formula C12H17NO3S B5800916 N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide

N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No. B5800916
M. Wt: 255.34 g/mol
InChI Key: QMTSMAGSLAACPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide, also known as DMSO2, is a sulfone compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSO2 has a unique chemical structure that allows it to exhibit diverse biological activities, making it a promising candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide is not fully understood, but it is believed to act through several pathways. It has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, this compound has been reported to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide has several advantages as a research tool. It is a highly stable compound that can be easily synthesized in the laboratory. Moreover, it has low toxicity and is considered safe for use in cell culture and animal studies. However, this compound has some limitations as well. It has poor solubility in water, which limits its use in aqueous solutions. Additionally, it has a strong odor that can be unpleasant and may interfere with experimental results.

Future Directions

There are several future directions for research on N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, research is needed to optimize the synthesis of this compound and to develop new methods for its delivery and administration. Finally, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has shown diverse biological activities and potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development and other applications. Further research is needed to fully understand the potential of this compound and to optimize its use in scientific research.

Synthesis Methods

The synthesis of N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.

Scientific Research Applications

N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Moreover, this compound has been used as a solvent for various drugs and has shown to enhance their efficacy.

properties

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-4-6-11(7-5-10)17(15,16)9-8-12(14)13(2)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTSMAGSLAACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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